
Nisamycin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nisamycin is a natural product found in Streptomyces with data available.
Wissenschaftliche Forschungsanwendungen
Antibiotic Properties
Nisamycin exhibits significant antibacterial activity against Gram-positive bacteria, including strains resistant to conventional antibiotics. Its mechanism of action is primarily through inhibition of bacterial cell wall synthesis and interference with protein synthesis, making it a valuable candidate for treating infections caused by resistant pathogens.
Table 1: Antibacterial Activity of this compound
Bacteria Species | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 2 µg/mL | Hayashi et al., 1994 |
Bacillus subtilis | 1 µg/mL | Hayashi et al., 1994 |
Enterococcus faecalis | 4 µg/mL | Hayashi et al., 1994 |
Cytotoxic Activity
Research indicates that this compound also possesses cytotoxic properties against certain cancer cell lines. The structural similarities between this compound and other ansamycins suggest potential applications in cancer therapy.
Case Study: Cytotoxic Effects on Cancer Cells
A study demonstrated that this compound induced apoptosis in human cancer cell lines, including breast and lung cancer cells. The compound was shown to downregulate anti-apoptotic proteins, leading to increased cell death.
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer)
- Results : Significant reduction in cell viability at concentrations above 5 µg/mL after 48 hours of treatment .
Structural Analysis and Synthesis
The total synthesis of this compound has been achieved, allowing for the exploration of its structure-activity relationships (SAR). Understanding these relationships is crucial for developing more effective derivatives.
Table 2: Synthetic Routes for this compound
Synthetic Method | Key Features | Reference |
---|---|---|
Stille Reaction | Introduced southern side chain | Wipf & Coish, 1999 |
Organometallic Synthesis | Utilized organozirconocene-mediated synthesis | Wipf & Coish, 1999 |
Potential in Cancer Therapy
This compound's structural characteristics suggest it could be explored further as an anti-cancer agent. Related compounds in the ansamycin family have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells.
Case Study: Anti-Tumor Activity
In vitro studies revealed that this compound can enhance the efficacy of established chemotherapeutic agents like doxorubicin, leading to improved outcomes in mouse models of cancer:
- Combination Treatment : this compound + Doxorubicin
- Outcome : Decreased tumor size and improved survival rates in treated mice compared to controls .
Future Directions and Research Opportunities
Ongoing research is focused on optimizing the synthesis of this compound derivatives with enhanced bioactivity and reduced toxicity. Additionally, exploring its synergistic effects with other antibiotics could provide new strategies for combating antibiotic resistance.
Potential Research Areas
- Development of bioengineered variants with improved efficacy.
- Investigation into the immunomodulatory effects of this compound.
- Clinical trials assessing its safety and effectiveness in humans.
Eigenschaften
CAS-Nummer |
150829-93-9 |
---|---|
Molekularformel |
C24H27NO6 |
Molekulargewicht |
425.5 g/mol |
IUPAC-Name |
(2E,4E,6E)-7-[(1S,2R,6R)-4-[[(2E,4E)-5-cyclohexylpenta-2,4-dienoyl]amino]-2-hydroxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-2-yl]hepta-2,4,6-trienoic acid |
InChI |
InChI=1S/C24H27NO6/c26-19(13-8-7-12-17-10-4-3-5-11-17)25-18-16-24(30,23-22(31-23)21(18)29)15-9-2-1-6-14-20(27)28/h1-2,6-9,12-17,22-23,30H,3-5,10-11H2,(H,25,26)(H,27,28)/b2-1+,12-7+,13-8+,14-6+,15-9+/t22-,23-,24+/m0/s1 |
InChI-Schlüssel |
BUSGWUFLNHIBPT-XYBORKQMSA-N |
SMILES |
C1CCC(CC1)C=CC=CC(=O)NC2=CC(C3C(C2=O)O3)(C=CC=CC=CC(=O)O)O |
Isomerische SMILES |
C1CCC(CC1)/C=C/C=C/C(=O)NC2=C[C@@]([C@@H]3[C@H](C2=O)O3)(/C=C/C=C/C=C/C(=O)O)O |
Kanonische SMILES |
C1CCC(CC1)C=CC=CC(=O)NC2=CC(C3C(C2=O)O3)(C=CC=CC=CC(=O)O)O |
Synonyme |
nisamycin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.